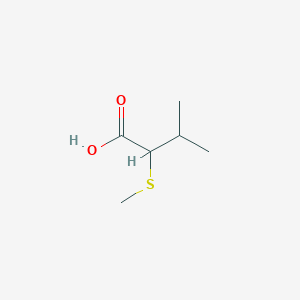![molecular formula C16H22N2O2 B2388028 tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate CAS No. 1251001-95-2](/img/structure/B2388028.png)
tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that features a unique structure where an indoline and a pyrrolidine ring are connected through a spiro carbon. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in drug discovery and development. The spirocyclic framework imparts distinct three-dimensional characteristics, which can enhance the compound’s interaction with biological targets.
Mechanism of Action
Target of Action
Tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate, also known as tert-butyl 1,2-dihydrospiro[indole-3,3’-pyrrolidine]-1’-carboxylate, is a compound that belongs to the class of spirooxindoles . Spirooxindoles are known to have a wide range of biological activities and are often used in drug design processes . They have been found to have bioactivity against cancer cells, microbes, and various types of diseases affecting the human body . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
Mode of Action
Spirooxindoles, in general, are known to interact with their targets in a way that inhibits cell proliferation and induces apoptosis in cancer cells . This leads to a reduction in tumor growth without affecting the activities of normal cells .
Biochemical Pathways
Spirooxindoles are known to affect various biochemical pathways related to cell proliferation and apoptosis . These pathways are crucial for the growth and survival of cells, and their disruption can lead to the death of cancer cells .
Pharmacokinetics
It’s worth noting that the introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the cell wall . This could potentially enhance the bioavailability of the compound.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis in cancer cells, leading to a reduction in tumor growth .
Biochemical Analysis
Biochemical Properties
The biochemical properties of “tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate” are largely determined by its spirooxindole structure. Spirooxindoles have been found to have a high affinity to three-dimensional sites of proteins, acting as biotargets
Molecular Mechanism
Spirooxindoles have been found to inhibit cell proliferation and induce apoptosis in cancer cells, leading to complete tumor growth regression without affecting activities of normal cells . This suggests that “tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate” may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multicomponent reactions. One common method is the three-component condensation reaction, which includes isatins, amino acids, and 1,3-dipolarophiles . This reaction is often carried out in aqueous media using catalysts such as SBA-Pr-NHQ . The reaction conditions are generally mild, with short reaction times and high yields.
Industrial Production Methods
Industrial production of spirocyclic compounds like tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
- Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
Uniqueness
tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced lipophilicity, aqueous solubility, and metabolic stability . These properties make it a valuable compound for various applications in drug discovery and development.
Properties
IUPAC Name |
tert-butyl spiro[1,2-dihydroindole-3,3'-pyrrolidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-8-16(11-18)10-17-13-7-5-4-6-12(13)16/h4-7,17H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQANUVMMUBHNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387946.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2387950.png)
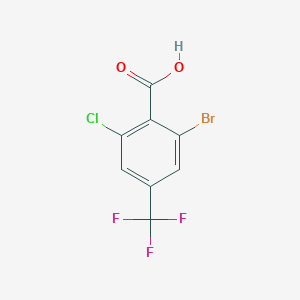
![1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one](/img/structure/B2387953.png)
![Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2387954.png)
![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2387955.png)
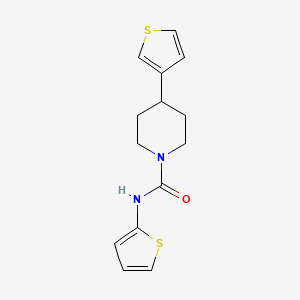
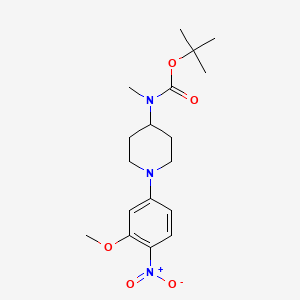
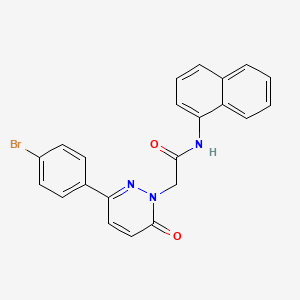
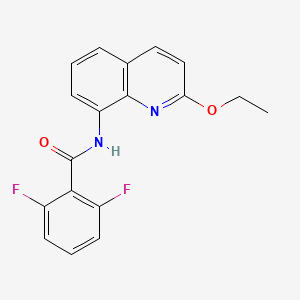
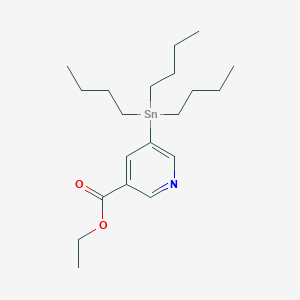
![2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B2387964.png)

